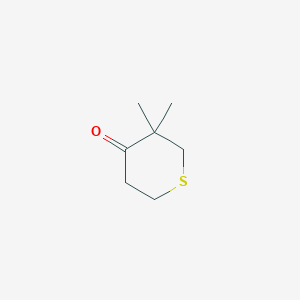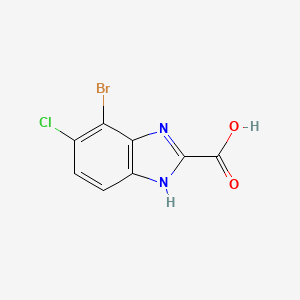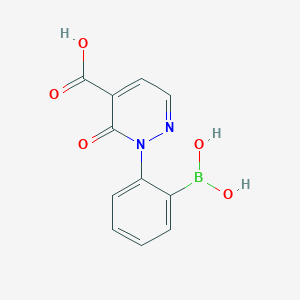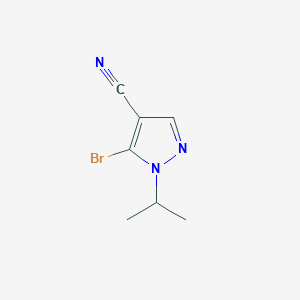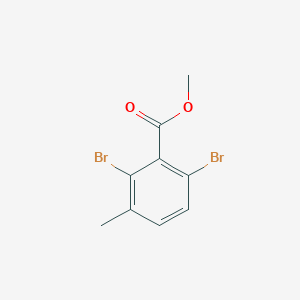
Methyl 2,6-dibromo-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-dibromo-3-methylbenzoate is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a methyl group The ester functional group is present at position 1
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,6-dibromo-3-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 2,6-dibromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form methyl 3-methylbenzoate by removing the bromine atoms.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methyl 2,6-dimethoxy-3-methylbenzoate when using methoxide.
Reduction: Methyl 3-methylbenzoate.
Oxidation: Methyl 2,6-dibromo-3-carboxybenzoate.
科学研究应用
Methyl 2,6-dibromo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl 2,6-dibromo-3-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Methyl 2,6-dichloro-3-methylbenzoate: Similar structure but with chlorine atoms instead of bromine.
Methyl 2,6-difluoro-3-methylbenzoate: Fluorine atoms replace the bromine atoms.
Methyl 2,6-diiodo-3-methylbenzoate: Iodine atoms replace the bromine atoms.
Uniqueness
Methyl 2,6-dibromo-3-methylbenzoate is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, affecting the compound’s behavior in chemical reactions and interactions with other molecules.
属性
IUPAC Name |
methyl 2,6-dibromo-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLRREQHQFQXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
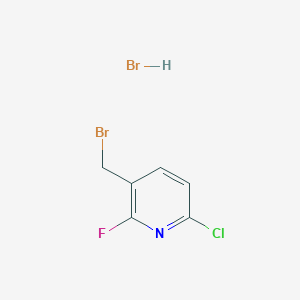

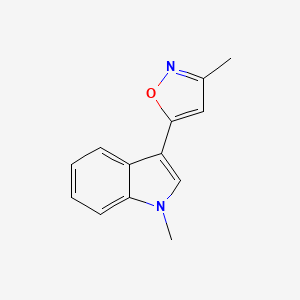
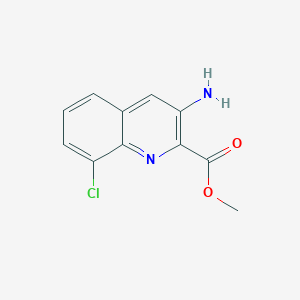
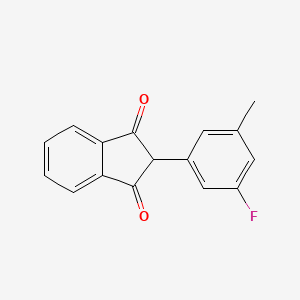
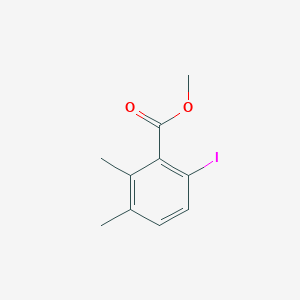

![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
